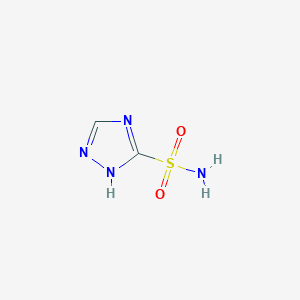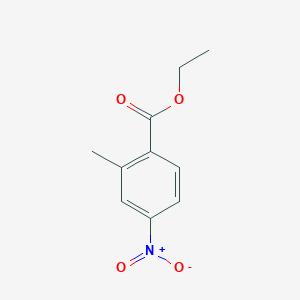
1H-1,2,4-Triazole-3-sulfonamide
Übersicht
Beschreibung
1H-1,2,4-Triazole-3-sulfonamide is a chemical compound that has garnered interest due to its potential in medicinal chemistry, particularly as an antitrypanosomal agent. Research indicates that derivatives of this compound exhibit significant activity against Trypanosoma cruzi, the causative agent of Chagas disease, and have shown promise as antileishmanial agents as well . The compound and its derivatives have been synthesized and characterized through various methods, including crystallography and spectroscopic techniques .
Synthesis Analysis
The synthesis of 1H-1,2,4-triazole-3-sulfonamide derivatives has been achieved through different routes. One approach involves the catalytic oxidation of sulfides to sulfones, starting from gallic acid, which then leads to the formation of triazole moieties . Another method includes a Rh(II)-catalyzed denitrogenative coupling of 1,2,3-triazoles, which yields 3-sulfonamido-1H-pyrroles . Additionally, a green synthesis approach has been reported, utilizing a copper(I)-catalyzed azide-alkyne cycloaddition reaction, which is an atom-economic and high-yielding method .
Molecular Structure Analysis
The molecular structure of 1H-1,2,4-triazole-3-sulfonamide derivatives has been extensively studied using X-ray crystallography and spectroscopic methods. These studies have confirmed the structures of synthesized compounds and provided insights into their molecular conformations . Density functional theory (DFT) calculations have also been employed to investigate the geometrical structures, vibrational frequencies, and chemical shift values, which are in agreement with experimental data .
Chemical Reactions Analysis
The chemical reactivity of 1H-1,2,4-triazole-3-sulfonamide derivatives has been explored in various contexts. For instance, the Rh(II)-catalyzed transannulation of 1,2,4-oxadiazole derivatives with N-sulfonyl-1,2,3-triazoles has been used to synthesize 5-sulfonamidoimidazoles . Additionally, sulfonamide-sulfonimide tautomerism has been observed in sulfonamide-1,2,4-triazine derivatives, with the tautomeric forms influenced by solvent polarity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-1,2,4-triazole-3-sulfonamide derivatives have been characterized through various analytical techniques. High-resolution mass spectrometry, FT-IR, UV-Vis, and NMR spectroscopy have been used to elucidate the properties of these compounds . Theoretical calculations have further provided insights into the electronic properties, such as the Mulliken charge distribution and electrophilicity index .
Relevant Case Studies
Several case studies have demonstrated the biological relevance of 1H-1,2,4-triazole-3-sulfonamide derivatives. For example, some derivatives have shown potent aromatase inhibitory activity, which is significant for the development of anti-aromatase agents in cancer treatment . In vitro anticancer evaluations have also been conducted, revealing moderate activity against various cancer cell lines . Furthermore, novel 1,2,4-triazoles carrying sulfonamide moieties have been synthesized and tested for their anticancer activity, with some compounds exhibiting higher activity than reference drugs .
Wissenschaftliche Forschungsanwendungen
Triazoles, including 1,2,4-triazoles, are nitrogen-containing heterocyclic compounds that have a broad range of applications in various scientific fields . Here are some general applications of triazoles:
-
Pharmacological Applications
- Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
- They are also important in organocatalysis, agrochemicals, and materials science .
- Compounds containing a triazole structure have been developed into a great quantity of drugs, for example, ketoconazole and fluconazole .
-
Organic Synthesis
-
Polymer Chemistry
-
Supramolecular Chemistry
-
Bioconjugation
-
Chemical Biology
Safety And Hazards
The safety information for 1H-1,2,4-Triazole-3-sulfonamide indicates that it is harmful if swallowed and causes serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation .
Zukünftige Richtungen
Triazole compounds have gained tremendous interest in the last two decades mainly because of their ease of synthesis via copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) and their broad spectrum of chemotherapeutic potential . The need to overcome ever-increasing cases of antifungal resistance and circumvent side effects and drug interactions related to currently available drugs has impelled the demand to expedite the drug discovery and the development of novel antifungals .
Eigenschaften
IUPAC Name |
1H-1,2,4-triazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4O2S/c3-9(7,8)2-4-1-5-6-2/h1H,(H2,3,7,8)(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJWETDFIWKUHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00618220 | |
| Record name | 1H-1,2,4-Triazole-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00618220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-1,2,4-Triazole-3-sulfonamide | |
CAS RN |
89517-96-4 | |
| Record name | 1H-1,2,4-Triazole-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00618220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-1,2,4-triazole-3-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1321360.png)







